
Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester) is a chemical compound that belongs to the class of xanthine derivatives It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester) typically involves multiple steps:
Starting Material: Theophylline is used as the starting material.
Chlorination: Theophylline undergoes chlorination to introduce the 8-chloro group. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Hydroxymethylation: The 7-position is hydroxymethylated using formaldehyde in the presence of a base such as sodium hydroxide.
Esterification: The hydroxymethyl group is then esterified with nitrous acid to form the nitrite ester. This step requires careful control of temperature and pH to ensure the stability of the ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrite ester, converting it to the corresponding amine.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like ammonia or thiourea can be used in the presence of a base.
Major Products:
Oxidation: Formation of 8-chloro-7-formyltheophylline or 8-chloro-7-carboxytheophylline.
Reduction: Formation of 8-chloro-7-hydroxymethyltheophylline amine.
Substitution: Formation of various substituted theophylline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other xanthine derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Investigated for its potential as a bronchodilator and anti-inflammatory agent.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester) involves several pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscle.
Adenosine Receptor Blockade: It blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects.
Histone Deacetylase Activation: It may activate histone deacetylase, influencing gene expression and anti-inflammatory responses.
Comparison with Similar Compounds
Theophylline: The parent compound, primarily used as a bronchodilator.
8-chlorotheophylline: Similar structure but lacks the hydroxymethyl and nitrite ester groups.
7-hydroxymethyltheophylline: Lacks the 8-chloro and nitrite ester groups.
Uniqueness: Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester) is unique due to the combination of the 8-chloro, 7-hydroxymethyl, and nitrite ester groups. These modifications can potentially enhance its pharmacological properties, such as increased water solubility and improved interaction with biological targets.
Properties
CAS No. |
63906-67-2 |
|---|---|
Molecular Formula |
C8H10ClN5O5 |
Molecular Weight |
291.65 g/mol |
IUPAC Name |
8-chloro-7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione;nitrous acid |
InChI |
InChI=1S/C8H9ClN4O3.HNO2/c1-11-5-4(6(15)12(2)8(11)16)13(3-14)7(9)10-5;2-1-3/h14H,3H2,1-2H3;(H,2,3) |
InChI Key |
XHRKBDQMDPKJMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CO.N(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


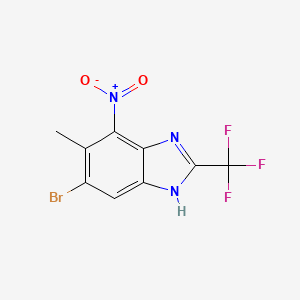
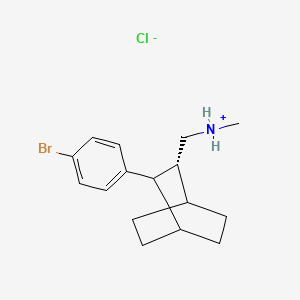

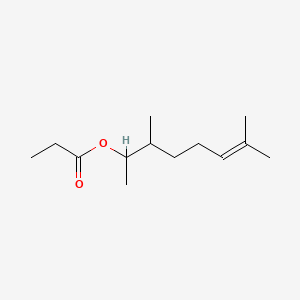

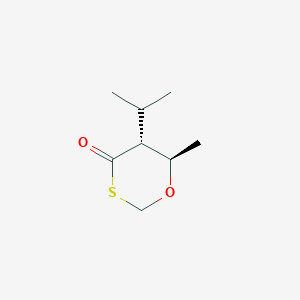
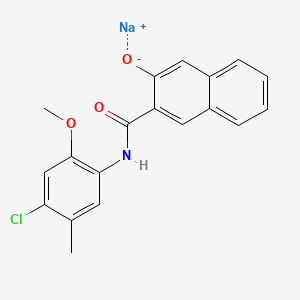


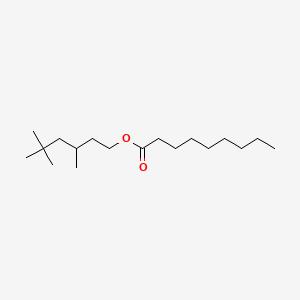

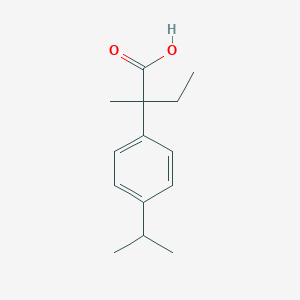
![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)
